molecular formula C23H26FN3O2 B6089304 7-(2-fluorobenzyl)-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one

7-(2-fluorobenzyl)-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6089304
M. Wt: 395.5 g/mol
InChI Key: LCHZOGZGEYVLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-fluorobenzyl)-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research studies. This compound is a spirocyclic tetrahydroisoquinoline derivative that exhibits unique properties and characteristics, making it a promising candidate for various scientific research applications.

Mechanism of Action

The mechanism of action of 7-(2-fluorobenzyl)-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, studies suggest that this compound may act as a potent inhibitor of various enzymes and proteins, including kinases and proteases, which play critical roles in various biological processes.
Biochemical and Physiological Effects
Studies have shown that 7-(2-fluorobenzyl)-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one exhibits significant biochemical and physiological effects. This compound has been shown to exhibit potent antiproliferative and anticancer activities, making it a promising candidate for the development of new cancer therapies. Additionally, this compound exhibits potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(2-fluorobenzyl)-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its potent biological activities, unique properties, and characteristics, and its potential applications in various research studies. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity.

Future Directions

There are several future directions for the research and development of 7-(2-fluorobenzyl)-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one. These include the development of new synthetic methods for the production of this compound, the elucidation of its mechanism of action, and the identification of its potential applications in various research studies. Additionally, future research should focus on the optimization of this compound's pharmacological properties and the development of new drugs and therapies based on its unique properties and characteristics.
Conclusion
In conclusion, 7-(2-fluorobenzyl)-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one is a promising compound with potential applications in various scientific research studies. This compound exhibits unique properties and characteristics that make it a promising candidate for the development of new drugs and therapies. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for use in various research studies.

Synthesis Methods

The synthesis of 7-(2-fluorobenzyl)-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-(2-fluorobenzyl)-2-azabicyclo[2.2.1]heptane with 3-bromopropionyl chloride in the presence of a base to yield 2-(2-fluorobenzyl)-2-azabicyclo[2.2.1]heptan-3-yl 3-bromopropanoate. The second step involves the reaction of the obtained compound with 3-pyridinecarboxylic acid in the presence of a coupling agent to yield 7-(2-fluorobenzyl)-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one.

Scientific Research Applications

7-(2-fluorobenzyl)-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one has potential applications in various scientific research studies, including medicinal chemistry, drug discovery, and pharmacology. This compound exhibits unique biological properties and characteristics that make it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-2-(3-pyridin-3-ylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2/c24-20-7-2-1-6-19(20)16-26-13-4-10-23(22(26)29)11-14-27(17-23)21(28)9-8-18-5-3-12-25-15-18/h1-3,5-7,12,15H,4,8-11,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHZOGZGEYVLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)CCC3=CN=CC=C3)C(=O)N(C1)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-Fluorophenyl)methyl]-2-(3-pyridin-3-ylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one

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